Levocabastin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

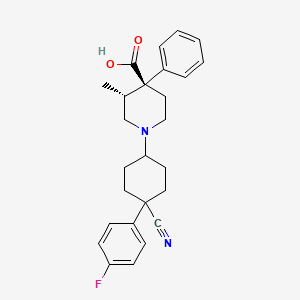

Molecular Formula |

C26H29FN2O2 |

|---|---|

Molecular Weight |

420.5 g/mol |

IUPAC Name |

(3R,4S)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m0/s1 |

InChI Key |

ZCGOMHNNNFPNMX-TUXHGLMRSA-N |

Isomeric SMILES |

C[C@H]1CN(CC[C@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |

Canonical SMILES |

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

Levocabastine's Dual Mechanism of Action at Histamine H1 and Neurotensin NTS2 Receptors: A Technical Guide

Introduction

Levocabastine (B1674950) is a synthetic piperidine (B6355638) derivative recognized as a potent, second-generation antihistamine.[1] Clinically, it is primarily utilized for the topical treatment of allergic conjunctivitis and rhinitis, where it provides rapid and sustained relief from symptoms such as itching, redness, and rhinorrhea.[1][2] Beyond its well-established role as a histamine (B1213489) H1 receptor antagonist, levocabastine possesses a distinct pharmacological profile as a selective ligand for the neurotensin (B549771) receptor subtype 2 (NTS2).[3][4] This dual activity has rendered it not only an effective therapeutic agent but also an invaluable pharmacological tool for differentiating neurotensin receptor subtypes.[3] This guide provides an in-depth examination of the molecular mechanisms through which levocabastine exerts its effects on both H1 and NTS2 receptors, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.

Interaction with the Histamine H1 Receptor

Levocabastine's primary therapeutic effect stems from its potent and highly selective antagonism of the histamine H1 receptor.[2][5] As a second-generation antihistamine, it exhibits a high affinity for the H1 receptor with minimal penetration of the blood-brain barrier, reducing the likelihood of sedative side effects associated with first-generation agents.[5]

Mechanism of H1 Receptor Antagonism

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that exists in an equilibrium between an inactive and an active conformation. Histamine, released from mast cells during an allergic response, binds to and stabilizes the active state of the H1 receptor.[6] This triggers the coupling to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in the classic symptoms of an allergic reaction, including vasodilation, increased vascular permeability, and sensory nerve stimulation (leading to itching and sneezing).[7]

Levocabastine functions as a competitive antagonist or inverse agonist at the H1 receptor.[5][7] It binds to the receptor, preventing histamine from docking and activating it.[8] By blocking this initial step, levocabastine effectively prevents the downstream signaling cascade responsible for allergic symptoms.[7] It is important to note that levocabastine does not inhibit the release of histamine from mast cells but rather neutralizes its effects at the receptor level.[5][8]

Interaction with the Neurotensin NTS2 Receptor

In addition to its antihistaminic properties, levocabastine is a potent and selective ligand for the NTS2 receptor, a low-affinity binding site for the neuropeptide neurotensin (NT).[1][9] This interaction is pharmacologically distinct from the high-affinity NTS1 receptor. The discovery of levocabastine's affinity for NTS2 was pivotal, providing the first tool to discriminate between NT receptor subtypes.[3][10]

Mechanism of NTS2 Receptor Modulation

The pharmacology of levocabastine at the NTS2 receptor is complex, with reports describing it as both an antagonist and a partial agonist, depending on the cellular context and the functional readout.[1][11]

-

As an Antagonist: Levocabastine selectively inhibits the binding of radiolabeled neurotensin to its low-affinity sites (NTS2) in rodent brain membranes.[9] Studies have shown that levocabastine administration can inhibit nitric oxide synthase (NOS) activity in synaptosomal and mitochondrial fractions of the rat cerebral cortex, suggesting an antagonistic role in the neurotensin-nitrergic system interplay.[12] Furthermore, by blocking NTS2, levocabastine can modify the properties of neuronal Na+, K+-ATPase.[13]

-

As a Partial Agonist: In certain functional assays, levocabastine exhibits agonist properties. For instance, in Chinese Hamster Ovary (CHO) cells expressing the rat NTS2 receptor, levocabastine was found to stimulate intracellular Ca2+ mobilization.[14] In animal models of pain, intracerebroventricular administration of levocabastine induced analgesia in the writhing test, a characteristic of a partial agonist at NTS2 receptors involved in visceral nociception.[11]

This dual functionality suggests that levocabastine may stabilize unique conformations of the NTS2 receptor, leading to different downstream signaling events in various tissues and experimental systems.

Quantitative Pharmacological Data

The affinity and potency of levocabastine at both H1 and NTS2 receptors have been quantified in various studies. This data underscores its high affinity for the H1 receptor and its potent, selective interaction with the NTS2 receptor.

| Parameter | Receptor Target | Value | Species/System | Reference |

| Ki | NTS2 Receptor | 17 nM | - | [15] |

| IC50 | Low-affinity NT binding sites | 7 nM | Rat brain synaptic membranes | [9] |

Note: Quantitative data for H1 receptor binding affinity was not explicitly found in the provided search results, though it is consistently described as a "potent" and "highly selective" antagonist.

Experimental Protocols

The characterization of levocabastine's activity relies on established pharmacological assays. Below are generalized protocols for radioligand binding and functional assays.

Radioligand Binding Assay Protocol

This assay measures the direct interaction of a compound with a receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of levocabastine for H1 or NTS2 receptors.

Methodology:

-

Membrane Preparation: Homogenize tissues or cultured cells expressing the target receptor (e.g., rat brain for NTS2) in a suitable buffer and isolate the membrane fraction through centrifugation.

-

Assay Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [3H]-pyrilamine for H1, or [125I-Tyr3]neurotensin for NTS2), and varying concentrations of unlabeled levocabastine.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the levocabastine concentration. Calculate the IC50 (concentration of levocabastine that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of receptor activation, such as the release of intracellular calcium.

Objective: To determine if levocabastine acts as an agonist or antagonist at the NTS2 receptor.

Methodology:

-

Cell Culture: Use a cell line (e.g., CHO cells) stably transfected to express the NTS2 receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Place the cells in a fluorometric imaging plate reader (FLIPR) or a similar instrument and measure the baseline fluorescence.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of levocabastine and measure any change in fluorescence, which indicates Ca2+ release.

-

Antagonist Mode: Pre-incubate the cells with levocabastine for a set period, then add a known NTS2 agonist (like neurotensin). Measure the fluorescence to see if levocabastine inhibits the agonist-induced Ca2+ release.

-

-

Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves and calculate potency (EC50) or inhibitory potency (IC50).

Conclusion

Levocabastine exhibits a compelling dual mechanism of action. Its well-characterized, high-affinity antagonism at the histamine H1 receptor forms the basis of its clinical efficacy in treating allergic conditions.[2][5] Concurrently, its selective and complex interaction with the neurotensin NTS2 receptor, where it can act as either an antagonist or a partial agonist, establishes it as a critical pharmacological research tool.[1][11] This bimodal activity underscores the importance of comprehensive receptor profiling in drug development and highlights the potential for single molecules to modulate distinct physiological pathways. Further research into the nuanced signaling of levocabastine at the NTS2 receptor may uncover additional therapeutic applications for this versatile compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Levocabastine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. Levocabastine - Wikipedia [en.wikipedia.org]

- 4. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Levocabastine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]

- 8. Levocabastine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 9. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular cloning of a levocabastine-sensitive neurotensin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The partial agonist properties of levocabastine in neurotensin-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Administration of Levocabastine, a NTS2 Receptor Antagonist, Modifies Na(+), K(+)-ATPase Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Distinct functional characteristics of levocabastine sensitive rat neurotensin NT2 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Levocabastine | TargetMol [targetmol.com]

The Discovery and Synthesis of Levocabastine: A Technical Guide

Introduction

Levocabastine is a potent and selective second-generation histamine (B1213489) H1-receptor antagonist, widely recognized for its efficacy in the topical treatment of allergic rhinitis and conjunctivitis.[1][2] Discovered in 1979 at Janssen Pharmaceutica, it represented a significant advancement in antihistamine therapy due to its high potency and targeted local action, which minimizes systemic side effects.[3] This technical guide provides an in-depth overview of the discovery and synthetic pathways of Levocabastine, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

The quest for more specific and potent antihistamines with fewer sedative effects led to the development of second-generation agents like Levocabastine. Researchers at Janssen Pharmaceutica embarked on a program to design compounds with high affinity and selectivity for the H1 receptor. This effort culminated in the identification of Levocabastine, a molecule that demonstrated a rapid onset of action and effective relief from allergy symptoms in preclinical and clinical studies.[1][2]

Beyond its well-known antihistaminic activity, subsequent research revealed that Levocabastine also acts as a potent and selective antagonist for the neurotensin (B549771) receptor NTS2. This dual activity has made it a valuable pharmacological tool for studying the neurotensin system.

Synthesis of Levocabastine

The chemical synthesis of Levocabastine, with the systematic name (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid, has evolved since its initial conception. Early syntheses were effective but posed challenges for large-scale industrial production, including the use of costly reagents and harsh reaction conditions. More contemporary methods have focused on sustainability, efficiency, and stereoselectivity.

This guide details a practical and sustainable nine-step synthesis, adapted from the work of Kang et al. (2017), which offers significant improvements over previously reported methods. This modern pathway achieves a high overall yield and purity without the need for chromatographic purification of the final product.[3]

Improved Synthesis Pathway

The improved synthesis of Levocabastine hydrochloride is a nine-step process starting from commercially available and optically pure (S)-propylene oxide. This pathway is notable for its efficient construction of the chiral piperidine (B6355638) ring and a more sustainable reductive amination step.[3]

Diagram of the Improved Levocabastine Synthesis Pathway

Caption: Improved synthesis pathway for Levocabastine Hydrochloride.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the improved synthesis of Levocabastine.

Step 1: Synthesis of (S)-1-((2-Hydroxyethyl)amino)propan-2-ol

To a solution of ethanolamine (800.0 g, 13.10 mol) in purified water (1640 mL), (S)-propylene oxide (115 mL, 1.64 mol) is slowly added at 0 °C. The mixture is stirred for 1 hour at the same temperature and then for 4 hours at room temperature. The reaction mixture is concentrated under reduced pressure at 90 °C to yield the diol product.[3]

Step 2: Synthesis of (S)-4-Methyl-1-tosylmorpholin-3-one

This step involves the tosylation of the amino alcohol followed by Jones oxidation to form the morpholinone ring.

Step 3: Synthesis of (3S)-3-Methyl-4-phenyl-1-tosylpiperidine-4-carbonitrile

The morpholinone intermediate is treated with phenylmagnesium bromide in tetrahydrofuran (B95107) (THF) to introduce the phenyl group and form the piperidine carbonitrile.

Step 4: Synthesis of (3S)-3-Methyl-4-phenyl-1-tosylpiperidine-4-carboxylic acid

To a stirred solution of the piperidine carbonitrile (80.3 g, 0.23 mol) in ethylene glycol (400 mL), potassium hydroxide (B78521) (89.0 g, 1.59 mol) is added. The reaction mixture is stirred for 44 hours at 170 °C. After cooling, the product is worked up with dichloromethane (B109758) and hydrochloric acid to afford the carboxylic acid.[3]

Step 5: Synthesis of (3S,4R)-Benzyl 3-methyl-4-phenyl-1-tosylpiperidine-4-carboxylate

To a stirred solution of the carboxylic acid (92.3 g) in dimethylformamide (DMF) (320 mL), potassium carbonate (37.6 g, 0.27 mol) and benzyl (B1604629) bromide (32.4 g, 0.27 mol) are added. The reaction mixture is stirred for 3 hours at room temperature. The product is isolated after quenching with ammonium (B1175870) chloride solution.[3]

Step 6: Detosylation to form (3S,4R)-Benzyl 3-methyl-4-phenylpiperidine-4-carboxylate

This crucial step avoids the previously reported electrolytic deprotection. The tosylated intermediate is treated with a suitable reducing agent to remove the tosyl group.

Step 7: Reductive Amination

To a suspension of the detosylated piperidine intermediate (67.5 g) in dichloromethane (400 mL), 4-cyano-4-(4-fluorophenyl)cyclohexanone (56.2 g, 0.26 mol) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) (57.2 g, 0.27 mol) are added at room temperature. The reaction is stirred for 24 hours and then quenched with a 10% sodium bicarbonate solution. The product is purified by recrystallization from methanol (B129727).[3]

Step 8 & 9: Deprotection and Salt Formation to Yield Levocabastine Hydrochloride

To a stirred solution of the product from the previous step (51.3 g, 0.10 mol) in a mixture of dichloromethane (210 mL) and methanol (420 mL), ammonium formate (B1220265) (12.7 g, 0.20 mol) and palladium on carbon (Pd/C) are added at room temperature. The reaction mixture is stirred for 3 hours. After completion, the catalyst is filtered off, and a methanolic HCl solution is added to precipitate the final product, Levocabastine hydrochloride. The product is collected by filtration and dried.[3]

Quantitative Data

The following tables summarize the quantitative data for the improved synthesis of Levocabastine.

Table 1: Yields and Purity of Key Intermediates and Final Product

| Step | Product | Yield (%) | Purity (%) |

| 7 | (3S,4R)-Benzyl 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate | 74 | >99.9 |

| 8 & 9 | Levocabastine Hydrochloride | 93.8 | >99.5 |

| Overall | Levocabastine Hydrochloride | 14.2 | >99.5 |

Data adapted from Kang et al. (2017).[3]

Table 2: Characterization Data for Key Intermediates and Final Product

| Compound | Molecular Formula | HRMS (m/z) [M+H]+ Calculated | HRMS (m/z) [M+H]+ Found |

| (3S)-3-Methyl-4-phenyl-1-tosylpiperidine-4-carboxylic acid | C20H23NO4S | 374.1426 | 374.1423 |

| (3S,4R)-Benzyl 1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate | C33H35FN2O2 | 511.2761 | 511.2762 |

| Levocabastine | C26H29FN2O2 | 421.2291 | 421.2295 |

Data adapted from Kang et al. (2017).[3]

Conclusion

The discovery of Levocabastine marked a significant milestone in the development of targeted therapies for allergic conditions. The evolution of its synthesis from early, less efficient methods to the current practical and sustainable pathway highlights the continuous drive for innovation in pharmaceutical manufacturing. The detailed synthetic route and experimental protocols provided in this guide offer valuable insights for researchers and professionals in the field of drug development and organic synthesis, enabling a deeper understanding of this important therapeutic agent.

References

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. A novel UV degradation product of Ebastine: isolation and characterization using Q-TOF, NMR, IR and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of Levocabastine Hydrochloride: A Technical Guide

Introduction

Levocabastine (B1674950) hydrochloride is a potent and highly selective second-generation histamine (B1213489) H1-receptor antagonist.[1][2] Developed by Janssen Pharmaceutica in 1979, it is primarily formulated for topical administration as an ophthalmic suspension or a nasal spray.[3][4] This localized delivery allows for rapid onset of action and minimizes systemic side effects, making it a valuable therapeutic option for the management of allergic conjunctivitis and rhinitis.[1][5] This technical guide provides an in-depth overview of the pharmacological profile of Levocabastine hydrochloride, designed for researchers, scientists, and drug development professionals.

Mechanism of Action

Levocabastine hydrochloride exerts its therapeutic effect through competitive antagonism of the histamine H1 receptor.[1] In response to an allergen, mast cells degranulate and release histamine, which then binds to H1 receptors on various cell types, including vascular endothelial cells and sensory nerves.[6] This interaction initiates a signaling cascade that leads to the classic symptoms of an allergic reaction: itching, redness, swelling, and increased mucus production.[1]

Levocabastine, with its high affinity and selectivity for the H1 receptor, competitively blocks the binding of histamine, thereby preventing the downstream signaling events that trigger these allergic symptoms.[1] This targeted action provides rapid relief from the discomfort associated with allergic conjunctivitis and rhinitis.[5]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[6][7] Upon histamine binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][8]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[6] The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC).[6][9] This cascade of events ultimately leads to the physiological responses characteristic of an allergic reaction.[6] Levocabastine, by blocking the initial binding of histamine to the H1 receptor, effectively inhibits this entire signaling pathway.

Histamine H1 Receptor Signaling Pathway and Levocabastine Blockade.

Pharmacodynamics

Levocabastine is a highly potent and selective H1-receptor antagonist with a rapid onset and long duration of action.[10] Clinical studies have demonstrated that topically applied levocabastine provides relief from the symptoms of allergic conjunctivitis and rhinitis within minutes of administration, and its effects can last for several hours.[5]

In addition to its antihistaminic properties, some studies suggest that levocabastine may have other anti-allergic effects, including the inhibition of chemical mediator release from mast cells and the chemotaxis of polymorphonuclear leukocytes and eosinophils.[11] However, its primary therapeutic action is attributed to its potent H1-receptor blockade. Levocabastine has also been identified as a selective antagonist for the neurotensin (B549771) receptor NTS2, which has made it a useful tool in the study of this receptor.[4]

Pharmacokinetics

The pharmacokinetic profile of levocabastine hydrochloride is characterized by its localized action and minimal systemic absorption following topical administration.

Table 1: Summary of Pharmacokinetic Parameters of Levocabastine Hydrochloride

| Parameter | Ophthalmic Administration | Nasal Administration |

| Bioavailability | 30% - 60% | 60% - 80% |

| Tmax (Peak Plasma Concentration Time) | 1 - 2 hours | 1 - 2 hours |

| Cmax (Peak Plasma Concentration) | 0.26 - 0.29 µg/L | 1.4 - 2.2 µg/L |

| Plasma Protein Binding | ~55% | ~55% |

| Metabolism | Minimal (ester glucuronidation) | Minimal (ester glucuronidation) |

| Excretion | Primarily renal (approx. 70% as unchanged drug) | Primarily renal (approx. 70% as unchanged drug) |

| Elimination Half-life | 33 - 40 hours | 33 - 40 hours |

Data compiled from references:[12][13]

Absorption

Following ophthalmic or intranasal application, a portion of the administered dose of levocabastine is systemically absorbed.[12] The systemic bioavailability is estimated to be between 30% and 60% for the eye drops and 60% to 80% for the nasal spray.[12][13] Despite this, the absolute amounts of drug reaching the systemic circulation are very low, resulting in low plasma concentrations.[12]

Distribution

Levocabastine has a large apparent volume of distribution, suggesting extensive tissue distribution.[14] Plasma protein binding is approximately 55%.[12]

Metabolism

Levocabastine undergoes minimal hepatic metabolism. The primary metabolic pathway is ester glucuronidation, with the resulting acylglucuronide being the main metabolite.[14]

Excretion

The primary route of elimination for levocabastine and its metabolite is renal excretion.[12] Approximately 70% of the absorbed dose is excreted unchanged in the urine.[12][14]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological properties of a compound. Below are generalized protocols for key experiments used to characterize H1-receptor antagonists like levocabastine.

Receptor Binding Assay (Competitive Radioligand Binding)

This in vitro assay is used to determine the binding affinity of a test compound to a specific receptor.

-

Objective: To determine the inhibitory constant (Ki) of levocabastine for the histamine H1 receptor.

-

Materials:

-

Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand: [3H]mepyramine (a known H1-receptor antagonist).

-

Test compound: Levocabastine hydrochloride at various concentrations.

-

Assay buffer.

-

Scintillation counter.

-

-

Methodology:

-

Incubate the cell membranes with a fixed concentration of [3H]mepyramine and varying concentrations of levocabastine.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The concentration of levocabastine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

References

- 1. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]

- 2. Levocabastine Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 3. trial.medpath.com [trial.medpath.com]

- 4. Levocabastine - Wikipedia [en.wikipedia.org]

- 5. Efficacy of levocabastine in conjunctival provocation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SMPDB [smpdb.ca]

- 7. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Levocabastine. An update of its pharmacology, clinical efficacy and tolerability in the topical treatment of allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Pharmacological and clinical properties of levocabastine hydrochloride (eye drop and nasal spray), a selective H1 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetic properties of topical levocabastine. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. pdf.hres.ca [pdf.hres.ca]

Levocabastine: A Selective Neurotensin Receptor 2 (NTS2) Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Levocabastine's role as a selective antagonist for the neurotensin (B549771) receptor 2 (NTS2). While clinically utilized for its potent histamine (B1213489) H1 receptor antagonism in the treatment of allergic rhinitis and conjunctivitis, Levocabastine (B1674950) has emerged as a critical pharmacological tool for differentiating neurotensin receptor subtypes.[1][2] This document consolidates the current understanding of Levocabastine's binding affinity, functional activity, and selectivity for the NTS2 receptor. It details the experimental protocols used to characterize these properties and presents the complex signaling cascade of the NTS2 receptor. Quantitative data for Levocabastine and other key neurotensin receptor ligands are provided in structured tables for comparative analysis. This guide is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and drug development exploring the therapeutic potential of targeting the neurotensin system.

Introduction to the Neurotensin System

Neurotensin (NT) is a 13-amino acid neuropeptide with diverse physiological functions in the central nervous system and peripheral tissues.[3] It exerts its effects through three known receptor subtypes: NTS1, NTS2, and the non-G protein-coupled receptor NTS3 (sortilin).[4] The NTS1 and NTS2 receptors are G protein-coupled receptors (GPCRs) that exhibit distinct affinities for NT and are coupled to different intracellular signaling pathways.[5] The development of selective ligands for these receptors is crucial for elucidating their specific physiological roles and for the development of targeted therapeutics.

Levocabastine as a Selective NTS2 Receptor Ligand

Levocabastine, a second-generation antihistamine, was unexpectedly identified as a potent and selective ligand for the low-affinity neurotensin receptor, now known as NTS2.[1] This discovery provided the first pharmacological tool to discriminate between the high-affinity NTS1 and the low-affinity NTS2 binding sites.[2] While initially characterized as an antagonist, the functional activity of Levocabastine at the NTS2 receptor appears to be complex and may be context-dependent, with some studies suggesting partial agonist activity.[6]

Quantitative Analysis of Ligand Binding and Function

The selectivity of Levocabastine for the NTS2 receptor is evident from its binding affinity (Ki) and functional potency (IC50/EC50) values compared to other key ligands. The following tables summarize the quantitative data for Levocabastine, the endogenous ligand neurotensin, the selective NTS1 antagonist SR48692, and the non-selective antagonist SR142948A at both NTS1 and NTS2 receptors.

Table 1: Binding Affinities (Ki) of Neurotensin Receptor Ligands

| Compound | NTS1 Ki (nM) | NTS2 Ki (nM) | Selectivity (NTS1/NTS2) |

| Levocabastine | >10,000 | 17[7] | >588 |

| Neurotensin | 0.1 - 0.4[8] | 2 - 5[8] | 5 - 50 |

| SR48692 | 36 (Ke)[9] | - | - |

| SR142948A | < 10[10][11] | < 10[10][11] | ~1 |

Table 2: Functional Activities (IC50/EC50) of Neurotensin Receptor Ligands

| Compound | Receptor | Assay Type | IC50/EC50 (nM) |

| Levocabastine | NTS2 | Inhibition of SR142948a-induced Ca2+ release | 5.40[12] |

| Neurotensin | NTS1 | [125I]-NT Binding Inhibition | - |

| SR48692 | NTS1 | [125I]-NT Binding Inhibition (HT29 cells) | 15.3[9] |

| SR48692 | NTS1 | [125I]-NT Binding Inhibition (N1E115 cells) | 20.4[9] |

| SR142948A | NT Receptors | [125I]-NT Binding Inhibition | 0.32 - 3.96[10][11] |

| SR142948A | NT Receptors | Inhibition of NT-induced Ca2+ increase | 19[13] |

Experimental Protocols

Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound for the NTS2 receptor.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NTS2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human or rat NTS2 receptor.

-

Radioligand: [³H]-Neurotensin or [¹²⁵I]-Tyr³-Neurotensin.

-

Test compound (e.g., Levocabastine).

-

Non-specific binding control: A high concentration of unlabeled neurotensin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: Cold Assay Buffer.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of unlabeled neurotensin.

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ERK1/2 Phosphorylation Assay

This protocol describes a method to assess the functional activity of ligands at the NTS2 receptor by measuring the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2).

Objective: To determine if a test compound acts as an agonist or antagonist at the NTS2 receptor by measuring its effect on ERK1/2 phosphorylation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the rat or human NTS2 receptor.

-

Cell culture medium.

-

Test compound (e.g., Levocabastine).

-

Agonist control (e.g., Neurotensin).

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

-

Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader).

-

Western blot apparatus or ELISA plate reader.

Procedure:

-

Cell Culture: Culture the NTS2-expressing CHO cells to an appropriate confluency in multi-well plates.

-

Serum Starvation: To reduce basal ERK1/2 phosphorylation, serum-starve the cells for a defined period (e.g., 4-24 hours) before the experiment.

-

Compound Treatment:

-

Agonist mode: Treat the cells with varying concentrations of the test compound for a specific time (e.g., 5-15 minutes).

-

Antagonist mode: Pre-incubate the cells with varying concentrations of the test compound for a specific time (e.g., 15-30 minutes) before stimulating with a known concentration of an NTS2 agonist (e.g., Neurotensin).

-

-

Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Detection:

-

Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-ERK1/2 and total ERK1/2, followed by the appropriate secondary antibody and detection reagent.

-

ELISA/HTRF: Use a commercially available ELISA or HTRF kit to quantify p-ERK1/2 and total ERK1/2 levels according to the manufacturer's instructions.

-

-

Data Analysis: Quantify the levels of p-ERK1/2 and normalize to the levels of total ERK1/2. For agonist activity, plot the normalized p-ERK1/2 levels against the logarithm of the test compound concentration to determine the EC50. For antagonist activity, plot the inhibition of agonist-induced p-ERK1/2 phosphorylation against the logarithm of the test compound concentration to determine the IC50.

NTS2 Receptor Signaling and Experimental Workflows

The NTS2 receptor is known to signal through pathways that are distinct from the NTS1 receptor. A key signaling event upon NTS2 activation is the internalization-dependent phosphorylation of ERK1/2.[14][15] Unlike NTS1, NTS2 activation does not typically lead to a significant mobilization of intracellular calcium.[14][15]

Below are Graphviz diagrams illustrating the NTS2 signaling pathway and the experimental workflows for the key assays described.

Figure 1. NTS2 Receptor Signaling Pathway.

References

- 1. Levocabastine - Wikipedia [en.wikipedia.org]

- 2. levocabastine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Phylogenetic history, pharmacological features, and signal transduction of neurotensin receptors in vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotensin Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]

- 5. Neurotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Levocabastine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. Levocabastine | TargetMol [targetmol.com]

- 8. benchchem.com [benchchem.com]

- 9. SR 48692 | Neurotensin Receptors | Tocris Bioscience [tocris.com]

- 10. medkoo.com [medkoo.com]

- 11. rndsystems.com [rndsystems.com]

- 12. BindingDB PrimarySearch_ki [bindingdb.org]

- 13. SR142948A is a potent antagonist of the cardiovascular effects of neurotensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Low-Affinity Neurotensin Receptor (NTS2) Signaling: Internalization-Dependent Activation of Extracellular Signal-Regulated Kinases 1/2 | Semantic Scholar [semanticscholar.org]

- 15. Low-affinity neurotensin receptor (NTS2) signaling: internalization-dependent activation of extracellular signal-regulated kinases 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Dual Antagonism of Levocabastine: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine (B1674950), a potent and selective second-generation antihistamine, is well-established clinically for its high-affinity antagonism of the histamine (B1213489) H1 receptor (H1R), providing relief from allergic rhinitis and conjunctivitis.[1][2][3] Emerging in vitro evidence has unveiled a more complex pharmacological profile, revealing Levocabastine as a ligand for the low-affinity neurotensin (B549771) receptor (NTS2), a G protein-coupled receptor implicated in various central nervous system functions.[4][5][6] This technical guide delves into the in vitro methodologies used to characterize the dual antagonism of Levocabastine, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows. The nuanced interaction of Levocabastine with the NTS2 receptor, exhibiting characteristics of partial agonism and antagonism depending on the experimental context, presents a compelling area of investigation for drug development professionals.[5][7]

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of Levocabastine at both the histamine H1 and neurotensin NTS2 receptors.

Table 1: Histamine H1 Receptor Binding Affinity and Functional Antagonism of Levocabastine

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki | 2.3 nM | Guinea Pig Cerebellum | Radioligand Binding ([³H]mepyramine) | [8] |

| pA₂ | 8.7 | Guinea Pig Ileum | Functional Antagonism (Schild Plot) | [8] |

| IC₅₀ | ~10⁻⁸ - 10⁻⁶ M | Guinea Pig Trachea & Lung | Inhibition of Histamine-Induced Contraction | [7] |

Table 2: Neurotensin NTS2 Receptor Binding Affinity and Functional Activity of Levocabastine

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki | 17 nM | Mouse Brain | Radioligand Binding ([¹²⁵I-Tyr³]neurotensin) | [4] |

| IC₅₀ | 7 nM | Rat Brain Synaptic Membranes | Inhibition of [¹²⁵I-Tyr³]neurotensin Binding | [9] |

| EC₅₀ | Not Reported | CHO cells expressing rat NTS2 | Intracellular Ca²⁺ Mobilization | [4] |

| Functional Activity | Partial Agonist / Antagonist | Various | Functional Assays | [5][7] |

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of Levocabastine for the H1 receptor.

Materials:

-

Membrane Preparation: Guinea pig cerebellum homogenates.

-

Radioligand: [³H]mepyramine.

-

Non-specific Binding Control: 1 µM Mianserin.

-

Test Compound: Levocabastine hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/B), pre-soaked in 0.3% polyethyleneimine.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of Levocabastine.

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding) or 1 µM Mianserin (for non-specific binding) or Levocabastine dilution.

-

50 µL of [³H]mepyramine (final concentration ~1 nM).

-

100 µL of guinea pig cerebellum membrane preparation (~50-100 µg protein).

-

-

Incubate at 25°C for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Schild Analysis for H1 Receptor Functional Antagonism

This protocol determines the pA₂ value of Levocabastine, a measure of its antagonist potency, using an isolated tissue bath assay.

Materials:

-

Guinea pig ileum segments.

-

Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂.

-

Histamine dihydrochloride.

-

Levocabastine hydrochloride.

-

Isolated tissue bath setup with isometric force transducers.

Procedure:

-

Mount segments of guinea pig ileum in isolated tissue baths containing Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.

-

Obtain a cumulative concentration-response curve for histamine-induced contractions.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a known concentration of Levocabastine for 30 minutes.

-

Obtain a second histamine concentration-response curve in the presence of Levocabastine.

-

Repeat steps 4-6 with at least two other concentrations of Levocabastine.

-

Calculate the dose ratio for each concentration of Levocabastine (the ratio of the EC₅₀ of histamine in the presence and absence of the antagonist).

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of Levocabastine.

-

The x-intercept of the linear regression line gives the pA₂ value. A slope not significantly different from 1 suggests competitive antagonism.

Neurotensin NTS2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of Levocabastine for the NTS2 receptor.

Materials:

-

Membrane Preparation: Membranes from CHO cells stably expressing the mouse NTS2 receptor or mouse brain homogenates.

-

Radioligand: [¹²⁵I-Tyr³]neurotensin.

-

Non-specific Binding Control: 1 µM unlabeled neurotensin.

-

Test Compound: Levocabastine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine.

-

Gamma counter.

Procedure:

-

Prepare serial dilutions of Levocabastine.

-

In microcentrifuge tubes, add in triplicate:

-

Assay buffer (for total binding) or 1 µM neurotensin (for non-specific binding) or Levocabastine dilution.

-

[¹²⁵I-Tyr³]neurotensin (final concentration ~0.1-0.5 nM).

-

Membrane preparation (~20-50 µg protein).

-

-

Incubate at 4°C for 90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding and determine the IC₅₀ and Ki values as described for the H1 receptor binding assay.

Intracellular Calcium Mobilization Assay for NTS2 Receptor Function

This protocol assesses the functional activity of Levocabastine at the NTS2 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

CHO cells stably expressing the rat NTS2 receptor.

-

Fura-2 AM or other suitable calcium-sensitive fluorescent dye.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Levocabastine.

-

Neurotensin (as a reference agonist).

-

Fluorescence plate reader or microscope equipped for ratiometric calcium imaging.

Procedure:

-

Seed CHO-NTS2 cells in 96-well black-walled, clear-bottom plates and culture overnight.

-

Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add varying concentrations of Levocabastine or neurotensin to the wells.

-

Record the change in fluorescence ratio over time.

-

The peak increase in the fluorescence ratio corresponds to the intracellular calcium concentration.

-

Plot the peak response against the logarithm of the agonist concentration to generate a concentration-response curve and determine the EC₅₀ and Emax values. To test for antagonism, pre-incubate cells with Levocabastine before adding neurotensin.

Signaling Pathways and Experimental Workflows

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: Neurotensin NTS2 Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Conclusion

The in vitro pharmacological profile of Levocabastine is characterized by a potent and selective antagonism at the histamine H1 receptor, consistent with its clinical efficacy in allergic conditions. Concurrently, it displays a complex interaction with the neurotensin NTS2 receptor, acting as a ligand with partial agonist or antagonist properties depending on the cellular context and signaling pathway being investigated. This dual activity underscores the importance of comprehensive in vitro characterization of drug candidates. For researchers and drug development professionals, the methodologies and data presented here provide a framework for further investigation into the therapeutic potential and off-target effects of compounds targeting these receptor systems. The unique dual pharmacology of Levocabastine may open new avenues for therapeutic intervention beyond its established antihistaminic effects.

References

- 1. Levocabastine. A review of its pharmacological properties and therapeutic potential as a topical antihistamine in allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A double-blind evaluation of topical levocabastine, a new specific H1 antagonist in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The partial agonist properties of levocabastine in neurotensin-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective effect of levocabastine on histamine receptor and histamine release from human leukocytes and guinea pig isolated tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiallergic profile of the novel H1-antihistaminic compound levocabastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two populations of neurotensin binding sites in murine brain: discrimination by the antihistamine levocabastine reveals markedly different radioautographic distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Levocabastine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine (B1674950) is a potent and highly selective second-generation histamine (B1213489) H1 receptor antagonist, widely utilized in the topical treatment of allergic conjunctivitis and rhinitis.[1] Its efficacy stems from a chemical structure optimized for high-affinity binding to the H1 receptor. This document provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of levocabastine and related compounds with the histamine H1 receptor. We will explore the key structural motifs essential for its potent antihistaminic activity, supported by available quantitative data. Furthermore, this guide details the experimental protocols for assessing receptor binding and visualizes the associated signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field of antihistamine drug discovery and development.

Introduction to Levocabastine

Developed by Janssen Pharmaceutica, levocabastine is a synthetic piperidine (B6355638) derivative that acts as a competitive antagonist at histamine H1 receptors.[2][3] This action blocks the effects of histamine, a primary mediator of allergic reactions, thereby alleviating symptoms such as itching, redness, and swelling.[4] A key feature of levocabastine is its high specificity for the H1 receptor, with significantly lower affinity for other histamine receptor subtypes (H2, H3) and other neurotransmitter receptors, which contributes to its favorable side-effect profile.[5]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream events culminate in the various cellular responses associated with allergic inflammation. Levocabastine, as an antagonist, binds to the H1 receptor and prevents this signaling cascade from being initiated by histamine.

Structure-Activity Relationship (SAR) of Levocabastine and Related H1 Antagonists

The core structure of H1-receptor antagonists generally consists of two aromatic rings linked by a spacer to a tertiary amine.[4][6] In the case of levocabastine, these key features are:

-

Diaryl Substitution: Levocabastine possesses a 4-fluorophenyl group and a phenyl group, which are crucial for high-affinity binding to the H1 receptor.[4] The co-planarity of these aromatic rings is often a determinant of optimal activity.

-

Connecting Moiety and Alkyl Chain: A cyclohexylpiperidine ring system serves as the spacer between the aromatic groups and the tertiary amine. This rigid structure likely helps to orient the key binding groups in an optimal conformation for receptor interaction.

-

Terminal Nitrogen Atom: The tertiary amine within the piperidine ring is essential for activity.[4] This nitrogen is protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (such as Asp107) in the binding pocket of the H1 receptor.

Quantitative Data for Cabastine Stereoisomers

The stereochemistry of the piperidine and cyclohexane (B81311) rings plays a critical role in the potency of levocabastine. Levocabastine is one of the four stereoisomers of cabastine. The in vivo antihistaminic activity of these isomers demonstrates the importance of the specific stereochemical arrangement for optimal receptor binding and biological effect.

| Compound | Stereochemistry | In Vivo H1 Antagonist Activity (ED₅₀, mg/kg) |

| Levocabastine (R 50547) | (-)-(3S,4R)-cis | 0.005 |

| Dextrocabastine (R 50554) | (+)-(3R,4S)-cis | 0.45 (at 24h) |

| Isomer 1 (from R 49389) | trans | > 1.25 |

| Isomer 2 (from R 49429) | trans | > 1.25 |

| Isomer 3 (from R 49549) | cis | > 1.25 |

Data adapted from in vivo studies on histamine-induced dyspnea in guinea pigs.

As the data indicates, levocabastine is significantly more potent than its enantiomer, dextrocabastine, and other stereoisomers, highlighting the high degree of stereoselectivity of the H1 receptor binding pocket.

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a common method for determining the binding affinity of test compounds to the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., levocabastine analog) for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparation: Cells or tissues expressing the histamine H1 receptor (e.g., CHO-K1 cells stably expressing the human H1R).

-

Radioligand: [³H]mepyramine (a potent H1 antagonist).

-

Non-labeled Ligand: Mianserin (for determining non-specific binding).

-

Test Compounds: Levocabastine and its analogs.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well plates, cell harvester.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Store membrane aliquots at -80°C.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Membranes + [³H]mepyramine.

-

Non-specific Binding: Membranes + [³H]mepyramine + a high concentration of mianserin.

-

Competition Binding: Membranes + [³H]mepyramine + varying concentrations of the test compound.

-

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Relationships in Levocabastine SAR

The development of a potent and selective H1 antagonist like levocabastine is a multi-parameter optimization process. The key is to enhance affinity for the H1 receptor while minimizing off-target effects, particularly those leading to sedation.

Conclusion

The structure-activity relationship of levocabastine is a clear example of rational drug design, where specific structural features are finely tuned to achieve high potency and selectivity for the histamine H1 receptor. The diaryl moieties, the rigid spacer, the basic amine, and the specific stereochemistry all contribute to its high-affinity binding. While detailed SAR data on a broad series of levocabastine analogs is limited in the public literature, the principles outlined in this guide provide a solid framework for understanding its interaction with the H1 receptor and for the design of novel antihistaminic agents. The provided experimental protocols and pathway diagrams serve as practical tools for researchers engaged in the discovery and development of next-generation H1 receptor antagonists.

References

- 1. Comparison of levocabastine, a new selective H1-receptor antagonist, and disodium cromoglycate, in a nasal provocation test with allergen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levocabastine: an effective topical treatment of allergic rhinoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. ramauniversity.ac.in [ramauniversity.ac.in]

- 5. [Pharmacological and clinical properties of levocabastine hydrochloride (eye drop and nasal spray), a selective H1 antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

Levocabastine in Basic Immunology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a highly potent and selective second-generation histamine (B1213489) H1 receptor antagonist, primarily recognized for its clinical efficacy in treating allergic rhinitis and conjunctivitis.[1][2] While its therapeutic application is well-established, its utility as a tool in basic immunology research is less broadly documented. This technical guide explores the core applications of Levocabastine beyond its primary function, focusing on its effects on immune cell signaling, cytokine modulation, and cell adhesion processes. We provide an in-depth look at its mechanism of action, quantitative effects on immunological parameters, and detailed experimental protocols for its use in a research setting.

Core Mechanism of Action

Levocabastine exerts its principal effect through competitive antagonism of the histamine H1 receptor.[3][4] Upon release from activated mast cells and basophils, histamine binds to H1 receptors on various cell types, including endothelial cells, smooth muscle cells, and immune cells, initiating the characteristic allergic response.[1][5] Levocabastine possesses a high specificity and affinity for the H1 receptor, effectively blocking histamine binding and preventing the downstream signaling cascade that leads to symptoms like itching, vasodilation, and increased vascular permeability.[4] Its action is rapid and long-lasting, a characteristic attributed to its slow dissociation from the H1 receptor.

Beyond this primary mechanism, research has unveiled other immunological activities:

-

Modulation of Cytokine Release: Levocabastine has been shown to directly inhibit the release of specific pro-inflammatory cytokines from eosinophils, independent of its H1 receptor antagonism.[3]

-

Regulation of Adhesion Molecules: It can down-regulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on epithelial cells, a key molecule involved in the recruitment of inflammatory cells.[4]

-

Inhibition of Chemotaxis: Levocabastine can inhibit the migration of eosinophils and neutrophils.

-

Interaction with Other Receptors: Levocabastine also serves as a ligand for the low-affinity neurotensin (B549771) receptor (NTS2) and may act as an antagonist of the integrin VLA-4, which is crucial for eosinophil infiltration.

Quantitative Data on Immunological Effects

The following tables summarize the key quantitative data from in vitro studies, providing researchers with essential parameters for experimental design.

Table 1: Receptor Binding and Functional Inhibition

| Target | Parameter | Value | Cell/System | Notes |

| Histamine H1 Receptor | Potency | Highly Potent | Various | While described as highly potent, a specific Ki value is not consistently reported. Its potency is demonstrated by its rapid and long-lasting clinical effects.[1][2] |

| Integrin VLA-4 | IC₅₀ | 585 µM | Scintillation Proximity Assay | Concentration required to displace 50% of ¹²⁵I-fibronectin binding from VLA-4. |

| Eosinophil Adhesion | IC₅₀ | 772 µM | EoL-1 Cells | Concentration required to block 50% of eosinophil adhesion to VCAM-1. |

| Neurotensin Receptor (low affinity) | IC₅₀ | 7 nM | Rat Brain Synaptic Membranes | Selectively inhibits neurotensin binding to its low-affinity sites. |

Table 2: In Vitro Effects on Immune Cell Function

| Cell Type | Process Measured | Stimulant | Levocabastine Concentration | Effect |

| Eosinophils (EoL-1 cell line) | Cytokine Release | TNF-α | 0.1 - 2.3 mM | Dose-dependent decrease in IL-1β, IL-1ra, IL-6, IL-8, IL-12p40, IP-10, and VEGF.[3] |

| Eosinophils (EoL-1 cell line) | Cytokine Release | TNF-α | 0.1 - 2.3 mM | No inhibition of IL-1α, IL-5, IL-10, GM-CSF, G-CSF, MCP-1, MIP-1α, MIP-1β, RANTES, TGFα, or fractalkine.[3] |

| Conjunctival Epithelial Cells (WK cell line) | ICAM-1 Expression | Basal | 2 x 10⁻⁵ M (20 µM) | Significant down-regulation of basal ICAM-1 expression.[4] |

Signaling Pathways and Logical Workflows

Visualizations of key pathways and experimental designs provide a clear framework for understanding Levocabastine's application in research.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay from Eosinophils

This protocol is adapted from the methodology used to demonstrate Levocabastine's inhibitory effect on cytokine release from a human eosinophilic leukemia cell line.[3]

-

1. Cell Culture and Differentiation:

-

Culture EoL-1 (human eosinophilic leukaemia cell line) cells in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

For differentiation, induce the cells by adding phorbol (B1677699) 12-myristate 13-acetate (PMA) at a final concentration of 25 ng/mL. Culture for the required period to achieve a differentiated phenotype. Run parallel experiments with non-differentiated cells.

-

-

2. Cell Stimulation and Treatment:

-

Resuspend differentiated and non-differentiated EoL-1 cells in a low-serum medium.

-

Pre-treat cells with varying concentrations of Levocabastine (e.g., a serial dilution from 0.1 to 2.3 mM) for a specified time (e.g., 30 minutes). Include a vehicle-only control.

-

Induce cytokine release by adding Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 5-25 ng/mL.

-

-

3. Incubation and Sample Collection:

-

Incubate the cell suspensions at 37°C in a humidified 5% CO₂ incubator for 12 and 24 hours.

-

After incubation, centrifuge the cell suspensions to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted cytokines, and store at -80°C until analysis.

-

-

4. Cytokine Analysis:

-

Thaw the supernatant samples on ice.

-

Quantify the concentration of multiple cytokines simultaneously using a multiplex bead-based immunoassay system (e.g., Luminex 200™).

-

Use a panel of beads specific for the cytokines of interest (e.g., IL-1β, IL-6, IL-8, VEGF, etc.).

-

Analyze the data using appropriate software (e.g., Beadview) and perform statistical analysis (e.g., ANOVA) to determine the dose-dependent effect of Levocabastine.

-

Protocol 2: In Vitro ICAM-1 Expression on Epithelial Cells

This protocol is based on the study evaluating Levocabastine's direct effect on conjunctival epithelial cells.[4]

-

1. Cell Culture:

-

Culture a human conjunctival or corneal epithelial cell line (e.g., WK) to confluence in appropriate culture flasks or plates.

-

-

2. Treatment with Levocabastine:

-

Prepare fresh solutions of Levocabastine in culture medium at various concentrations (e.g., ranging from 2 x 10⁻⁹ M to 2 x 10⁻⁵ M).

-

Replace the existing medium in the confluent cell cultures with the Levocabastine-containing medium or a vehicle control.

-

Incubate the cells for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

-

-

3. Cell Harvesting and Staining:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Detach the cells from the culture vessel using a non-enzymatic cell dissociation solution to preserve surface proteins.

-

Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).

-

Incubate the cell suspension with a fluorochrome-conjugated primary antibody specific for human ICAM-1 (CD54) for 30-60 minutes on ice, protected from light. Include an isotype-matched control antibody for each condition.

-

-

4. Flow Cytometry Analysis:

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in staining buffer for analysis.

-

Acquire data on a flow cytometer.

-

Analyze the data by gating on the live cell population and quantifying the mean fluorescence intensity (MFI) of the ICAM-1 signal for each treatment condition. Compare the MFI of Levocabastine-treated cells to the vehicle control to determine the effect on ICAM-1 expression.

-

Conclusion and Future Directions

Levocabastine is a valuable tool for immunological research, offering a highly specific method to antagonize H1 receptor-mediated pathways. Furthermore, its "off-target" effects, such as the inhibition of eosinophil cytokine secretion and the down-regulation of epithelial ICAM-1, present unique opportunities to dissect complex inflammatory pathways.[3][4] These properties allow researchers to investigate the distinct roles of histamine versus other inflammatory mediators in allergic and non-allergic conditions.

Future research could focus on elucidating the precise molecular mechanisms behind Levocabastine's non-H1 receptor-mediated effects. Investigating the signaling pathways affected by its interaction with the VLA-4 integrin or its impact on TNF-α-induced signaling in eosinophils could provide novel insights into the regulation of allergic inflammation and identify new therapeutic targets. Its established safety profile and topical availability also make it a relevant reference compound in the development of new anti-inflammatory and anti-allergic drugs.

References

- 1. What is the mechanism of Levocabastine Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Reversal of histamine-induced bronchoconstriction by the H1-receptor antagonist levocabastine: a potential model for efficacy in anaphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peripheral and central H1 histamine receptor occupancy by levocetirizine, a non-sedating antihistamine; a time course study in the guinea pig - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Levocabastine's Role in Histamine-Mediated Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine (B1674950) is a highly potent and selective second-generation histamine (B1213489) H1 receptor antagonist. Its primary therapeutic action lies in the competitive and reversible blockade of the histamine H1 receptor, a key player in type I hypersensitivity reactions. This guide provides a detailed examination of the molecular mechanisms through which levocabastine modulates histamine-mediated signaling. It delves into the downstream consequences of H1 receptor antagonism, summarizing key quantitative data on its binding affinity and potency. Furthermore, this document outlines detailed protocols for essential in vitro and in vivo assays used to characterize the pharmacological profile of levocabastine and other H1 antagonists, and visually represents the core signaling pathways and experimental workflows.

Introduction to Levocabastine and the Histamine H1 Receptor

Histamine, a biogenic amine, is a crucial mediator of allergic inflammation, released from mast cells and basophils upon allergen exposure. It exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs), designated H1 to H4. The histamine H1 receptor is primarily associated with the classic symptoms of allergy, including itching, vasodilation, increased vascular permeability, and smooth muscle contraction.

Levocabastine is a synthetic piperidine (B6355638) derivative that functions as a powerful and selective antagonist of the H1 receptor.[1] Developed for topical administration as eye drops and nasal spray, it provides rapid and long-lasting relief from the symptoms of allergic conjunctivitis and rhinitis.[1][2] Its high affinity for the H1 receptor allows it to effectively outcompete endogenous histamine, thereby preventing the initiation of the downstream signaling cascade responsible for the allergic response.

The Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is coupled to the Gq/11 family of G proteins. Upon histamine binding, a conformational change in the receptor activates Gq, initiating a cascade of intracellular events:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): DAG, along with the increased intracellular calcium concentration, activates protein kinase C, which in turn phosphorylates a variety of downstream target proteins.

-

Activation of NF-κB: The H1 receptor-mediated signaling cascade culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.

This entire pathway is competitively inhibited by levocabastine, which binds to the H1 receptor and prevents its activation by histamine, thereby blocking the subsequent signaling events.

Figure 1: Histamine H1 Receptor Signaling Pathway and Levocabastine's Point of Inhibition.

Quantitative Pharmacological Data

The efficacy of levocabastine is underscored by its high binding affinity (low Ki) for the H1 receptor and its potent inhibition of histamine-induced cellular responses (low IC50).

| Parameter | Value (nM) | Species/System | Reference |

| Ki (H1 Receptor) | 1.3 ± 0.1 | Rodent Brain | [3] |

| ~3.5 | Human (recombinant) | (Implied from comparative data) | |

| IC50 (Phosphoinositide Turnover) | 1.44 ± 0.3 | Human Trabecular Meshwork Cells | [3] |

Table 1: Binding Affinity and Potency of Levocabastine.

| Parameter | Levocabastine | Ketotifen | Pheniramine | Chlorpheniramine | Antazoline |

| H2:H1 Affinity Ratio | 420 | 858 | 430 | 5700 | 1163 |

| H3:H1 Affinity Ratio | 82 | 1752 | 312 | 2216 | 1110 |

Table 2: Receptor Selectivity Ratios of Various Antihistamines.[3] A higher ratio indicates greater selectivity for the H1 receptor.

Beyond H1 Receptor Blockade: Effects on Inflammatory Cells

Recent evidence suggests that levocabastine's anti-inflammatory effects may extend beyond simple H1 receptor antagonism. Studies have demonstrated its ability to modulate the activity of eosinophils, key effector cells in allergic inflammation.

| Effect | IC50 (µM) | Cell Type/System | Reference |

| Inhibition of Eosinophil Adhesion to VCAM-1 | 772 | EoL-1 (human eosinophilic leukemia cell line) | [4] |

| Displacement of 125I-fibronectin binding | 585 | HEK 293 cells overexpressing human VLA-4 | [4] |

Table 3: Inhibitory Effects of Levocabastine on Eosinophil-Related Processes.

Furthermore, levocabastine has been shown to inhibit the release of certain pro-inflammatory cytokines from eosinophils in a dose-dependent manner, including IL-1β, IL-6, IL-8, and VEGF.[5] This suggests that levocabastine may directly modulate the inflammatory milieu, contributing to its clinical efficacy. Levocabastine has also been shown to reduce the expression of the adhesion molecule ICAM-1 on conjunctival epithelial cells, which is crucial for the infiltration of inflammatory cells.[6]

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound (levocabastine) for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the H1 receptor (e.g., HEK293-H1R cells)

-

Radioligand: [3H]-mepyramine

-

Unlabeled competitor: Mianserin (for non-specific binding)

-

Test compound: Levocabastine

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture and harvest cells expressing the H1 receptor. Homogenize the cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Total Binding: Add membrane preparation, [3H]-mepyramine, and assay buffer.

-

Non-specific Binding: Add membrane preparation, [3H]-mepyramine, and a high concentration of mianserin.

-

Competition: Add membrane preparation, [3H]-mepyramine, and serial dilutions of levocabastine.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of levocabastine to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay (FURA-2 AM)

This assay measures the ability of a compound to inhibit histamine-induced increases in intracellular calcium concentration.

Materials:

-

Cells expressing the H1 receptor (e.g., HEK293-H1R cells) plated on glass coverslips or in a 96-well plate

-

FURA-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Probenecid (B1678239) (optional, to prevent dye leakage)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Histamine

-

Test compound: Levocabastine

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Cell Plating: Plate cells on a suitable imaging support and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution containing FURA-2 AM, Pluronic F-127, and optionally probenecid in HBSS. Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-